Xanthyletin

Overview

Description

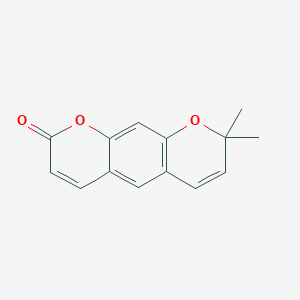

Xanthyletin is a naturally occurring coumarin derivative, specifically classified as a pyranocoumarin. It is found in various plant species, including those in the Citrus genus. This compound has garnered significant interest due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties .

Biochemical Analysis

Biochemical Properties

Xanthyletin interacts with various biomolecules, leading to changes in the biochemical composition of P. insidiosum

Cellular Effects

This compound has been observed to exert significant effects on the cells of P. insidiosum. It causes changes in the proteins of P. insidiosum, leading to alterations in cell function

Molecular Mechanism

The molecular mechanism of this compound’s action involves changes at the protein level in P. insidiosum It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: Xanthyletin can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with ethyl acetoacetate followed by cyclization can yield this compound. The reaction typically requires a catalyst such as piperidine and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Citrus species are cultivated, and this compound is extracted using solvents such as ethanol or methanol. The crude extract is then purified using techniques like column chromatography and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Xanthyletin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction of this compound can yield dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring of this compound, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated this compound derivatives

Scientific Research Applications

Xanthyletin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing other coumarin derivatives and studying reaction mechanisms.

Biology: Investigated for its role in plant defense mechanisms as a phytoalexin.

Medicine: Explored for its antifungal, antioxidant, and anticancer properties.

Industry: Utilized in the development of natural fungicides and as a component in traditional Chinese medicines

Mechanism of Action

Xanthyletin exerts its effects through various mechanisms:

Antifungal Activity: It disrupts the cell membrane integrity of fungi, leading to cell lysis and death.

Antioxidant Activity: this compound scavenges free radicals and inhibits oxidative stress, protecting cells from damage.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Luvangetin: Another coumarin derivative with antifungal and anticancer properties.

Avicennin: A coumarin compound with similar biological activities.

Scopoletin: A coumarin with antioxidant and anti-inflammatory properties.

Uniqueness of Xanthyletin: this compound stands out due to its broad spectrum of biological activities and its effectiveness at relatively low concentrations. Its non-toxic nature to human cell lines further enhances its potential for therapeutic applications .

Biological Activity

Xanthyletin is a naturally occurring coumarin compound primarily isolated from the Zanthoxylum genus, particularly noted for its presence in citrus species. This compound has garnered attention due to its diverse biological activities, including antifungal, anticancer, and cytotoxic effects. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique pyranocoumarin structure, which contributes to its biological properties. The molecular formula is , and it exhibits various functional groups that facilitate interactions with biological targets.

Antifungal Activity

This compound has demonstrated significant antifungal properties, particularly against Pythium insidiosum, an aquatic oomycete known for causing pythiosis in humans and animals. A study reported that this compound exhibited a minimum fungicidal concentration (MFC) as low as 0.003 mg/mL against this pathogen. In contrast, other tested compounds showed higher MFC values, indicating this compound's superior efficacy .

Table 1: Antifungal Activity of this compound

The mechanism of action appears to involve disruption of the cell membrane integrity, as evidenced by scanning electron microscopy (SEM) analyses that revealed lysis holes on the surface of treated hyphae .

Cytotoxicity and Anticancer Effects

Research indicates that this compound possesses cytotoxic effects against various cancer cell lines, including Caco-2 (colon cancer), HCT-8 (intestinal cancer), and HeLa (cervical cancer) cells. Notably, it shows selective toxicity towards cancer cells while sparing normal human dermal fibroblasts (NHDF), making it a promising candidate for further anticancer drug development .

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (mg/mL) | Viability (%) at MFC | Reference |

|---|---|---|---|

| Caco-2 | Not specified | Not specified | |

| HCT-8 | Not specified | Not specified | |

| HeLa | Not specified | >90% | |

| NHDF | 0.003 | >90% |

Synergistic Effects

This compound has been shown to enhance the antifungal activity of other phenolic compounds when used in combination treatments. For instance, when combined with 3,4-dimethoxy-benzaldehyde, this compound exhibited improved efficacy against Phytophthora citrophthora, indicating potential for synergistic therapeutic strategies .

Safety Profile

The safety profile of this compound is promising as it has demonstrated low toxicity in human cell lines at effective concentrations. In studies assessing cytotoxicity, this compound did not significantly affect NHDF viability at concentrations effective against pathogens, highlighting its potential as a safe therapeutic agent .

Case Studies and Clinical Implications

A case study involving the use of this compound derivatives indicated potential applications in treating skin infections caused by Pythium insidiosum. The low toxicity towards normal cells while maintaining efficacy against pathogenic organisms supports its candidacy for further clinical trials .

Properties

IUPAC Name |

2,2-dimethylpyrano[3,2-g]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2)6-5-10-7-9-3-4-13(15)16-11(9)8-12(10)17-14/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOTBQNVNUBKJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60203818 | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-19-5 | |

| Record name | Xanthyletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthyletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthyletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60203818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHYLETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N789LD38N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for xanthyletin?

A1: this compound exhibits a range of biological activities, including:

- Antibacterial activity: [, , ] this compound demonstrates inhibitory effects against various bacteria, including oral pathogens like Aggregatibacter actinomycetemcomitans and Enterococcus faecalis.

- Antifungal activity: [, , , , ] It inhibits the growth of various fungi, including plant pathogens and Leucoagaricus gongylophorus, the symbiotic fungus of leaf-cutting ants.

- Anti-inflammatory activity: [, , , ] this compound exhibits anti-inflammatory properties, potentially by modulating cytokine production. It has been shown to inhibit the production of pro-inflammatory cytokines like IL-1β while stimulating the production of anti-inflammatory cytokines like IL-10.

- Antioxidant activity: [, ] this compound demonstrates antioxidant properties, potentially contributing to its protective effects against oxidative stress.

- Cytotoxic activity: [, , , ] this compound exhibits cytotoxic activity against various cancer cell lines.

Q2: How does this compound exert its antifungal effects?

A2: this compound's antifungal activity is attributed to its ability to inhibit ATP synthesis in the mitochondria of fungi, specifically targeting the b6f-PC complex of the electron transport chain. [] This disruption of energy production leads to fungal growth inhibition.

Q3: What is the proposed mechanism behind this compound's anti-inflammatory activity?

A3: While the exact mechanisms are still under investigation, studies suggest that this compound's anti-inflammatory effects might involve modulating cytokine production in immune cells like macrophages. [, , ] Specifically, this compound has been shown to suppress the release of pro-inflammatory cytokines like IL-1β while promoting the production of anti-inflammatory cytokines like IL-10.

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C14H12O3, and its molecular weight is 228.24 g/mol.

Q5: Which spectroscopic techniques are helpful in characterizing this compound?

A5: NMR (1H and 13C), IR, and Mass Spectrometry (MS) are commonly employed techniques for this compound's structural elucidation. [, , , , , , ] These techniques provide valuable information about the compound's functional groups, connectivity, and molecular weight.

Q6: Are there efficient synthetic routes to produce this compound?

A6: Yes, several synthetic approaches for this compound have been developed, including methods utilizing tandem Claisen rearrangement and Wittig reaction, [] as well as approaches starting from commercially available 2,4-dihydroxybenzaldehyde. []

Q7: Can this compound be incorporated into drug delivery systems?

A7: Yes, this compound can be successfully incorporated into biodegradable polymeric nanoparticles, offering a promising approach for controlled release and targeted delivery. []

Q8: How do structural modifications of this compound influence its biological activity?

A8: Structural modifications, such as the addition of prenyl groups at different positions, can significantly affect this compound's biological activity. [, , , ] For instance, the presence and position of prenyl groups have been shown to impact antifungal, cytotoxic, and anti-inflammatory activities.

Q9: What analytical techniques are used to quantify this compound in plant extracts and formulations?

A9: High-Performance Liquid Chromatography (HPLC), coupled with UV detection, is commonly used for the quantification of this compound in various matrices, including plant extracts and nanoparticle formulations. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.